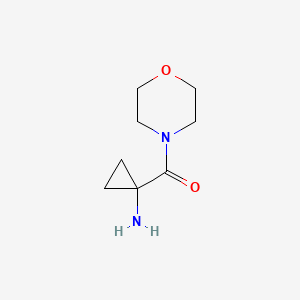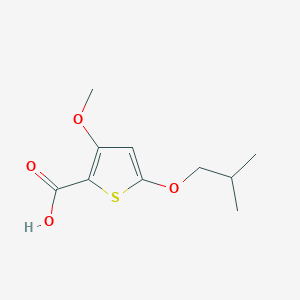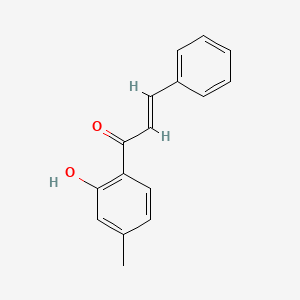
1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to a prop-2-en-1-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2-hydroxy-4-methylbenzaldehyde and acetophenone. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitrating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of this compound derivatives with additional carbonyl groups.
Reduction: Formation of 1-(2-hydroxy-4-methylphenyl)-3-phenylpropan-1-ol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one can be compared with similar compounds such as:
1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one: Differing by the presence of a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
1-(2-Hydroxy-4-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Featuring an additional methyl group on the phenyl ring, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H14O2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(E)-1-(2-hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-12-7-9-14(16(18)11-12)15(17)10-8-13-5-3-2-4-6-13/h2-11,18H,1H3/b10-8+ |
Clé InChI |
MUGOFUACMPDNFK-CSKARUKUSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline](/img/structure/B12078055.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12078064.png)
![10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12078070.png)
![[hydroxy-[[5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12078085.png)

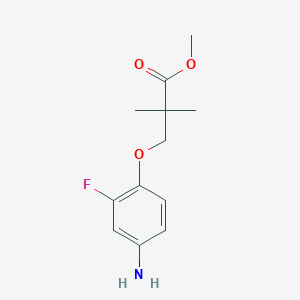
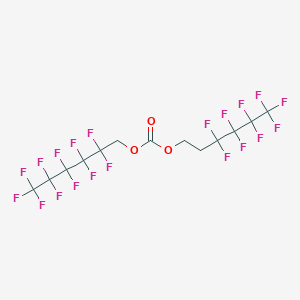
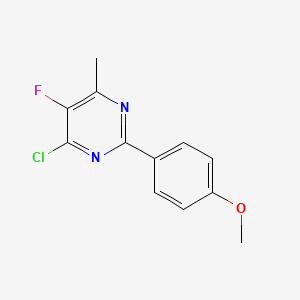
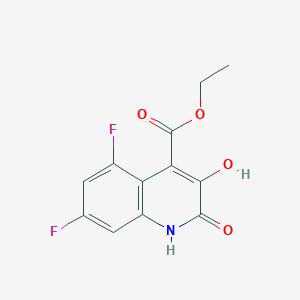
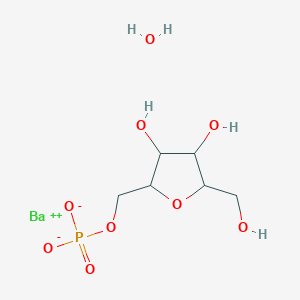
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
